molecular formula C13H15NO2 B6508728 N-(prop-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide CAS No. 68281-62-9

N-(prop-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide

Cat. No. B6508728
CAS RN: 68281-62-9
M. Wt: 217.26 g/mol
InChI Key: WJFBXTIGAJDOKS-UHFFFAOYSA-N
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Description

N-(Prop-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide, or prop-2-en-1-ylbenzopyran-2-carboxamide (PBCA), is a synthetic compound that has been studied for its potential applications in scientific research. PBCA is a member of the benzopyran family of compounds, which are known for their ability to bind to certain proteins, making them useful for the study of protein-ligand interactions. PBCA has been studied for its ability to bind to and activate certain enzymes, as well as its potential to act as a therapeutic agent.

Scientific Research Applications

N-(prop-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide has been studied for its potential applications in scientific research, particularly in the field of biochemistry. This compound has been studied for its ability to bind to and activate certain enzymes, such as the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been studied for its potential to act as a therapeutic agent, as it has been shown to have anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of N-(prop-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide is not fully understood, but it is believed that it binds to certain proteins, such as acetylcholinesterase, and modulates their activity. It is thought that this compound binds to the active site of the enzyme, which changes its conformation and increases its activity. This increased activity then leads to the breakdown of the neurotransmitter acetylcholine, which has a variety of physiological effects.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-cancer properties, as well as the ability to modulate the activity of certain enzymes. In addition, this compound has been studied for its potential to act as a therapeutic agent, as it has been shown to have the ability to reduce pain and inflammation.

Advantages and Limitations for Lab Experiments

N-(prop-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable under a variety of conditions. In addition, it is relatively non-toxic, making it safe to use in laboratory experiments. However, this compound also has some limitations. It is not soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very stable in the presence of light or oxygen, making it difficult to store and use in experiments.

Future Directions

The potential applications of N-(prop-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide are vast, and there are many future directions for research. This compound could be studied further for its potential to act as a therapeutic agent, as well as its ability to modulate the activity of certain enzymes. Additionally, this compound could be studied for its possible applications in drug delivery, as it has been shown to have the ability to bind to certain proteins and modulate their activity. Finally, this compound could be studied for its potential to interact with other molecules, such as small molecules or proteins, to form novel compounds that could be used in research or therapeutics.

properties

IUPAC Name

N-prop-2-enyl-3,4-dihydro-2H-chromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-2-9-14-13(15)12-8-7-10-5-3-4-6-11(10)16-12/h2-6,12H,1,7-9H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFBXTIGAJDOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1CCC2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3 Was prepared as white crystals, mp: 76°-77° C. from the ethyl ester of chroman-2-carboxylic acid (Witiak et al. (1971)) and 2-propenamine, by the procedure described in the last paragraph of Example 2.
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